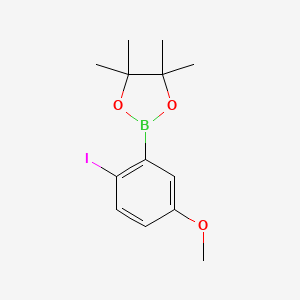

2-(2-Iodo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 1256781-69-7

Cat. No.: VC3105798

Molecular Formula: C13H18BIO3

Molecular Weight: 360 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1256781-69-7 |

|---|---|

| Molecular Formula | C13H18BIO3 |

| Molecular Weight | 360 g/mol |

| IUPAC Name | 2-(2-iodo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C13H18BIO3/c1-12(2)13(3,4)18-14(17-12)10-8-9(16-5)6-7-11(10)15/h6-8H,1-5H3 |

| Standard InChI Key | WNIUBTIVQXWKEO-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)I |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)I |

Introduction

2-(2-Iodo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative, specifically the pinacol ester of 2-iodo-5-methoxyphenylboronic acid. This compound is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, which is crucial for forming carbon-carbon bonds between unsaturated organic compounds .

Synthesis

The synthesis of 2-(2-Iodo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-iodo-5-methoxyphenylboronic acid with pinacol. This process forms the pinacol ester, which is more stable and easier to handle than the free boronic acid .

Applications

This compound is primarily used in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in organic synthesis for creating complex molecules by forming carbon-carbon bonds between aryl halides and boronic acids in the presence of a palladium catalyst .

Suppliers and Availability

2-(2-Iodo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is available from several chemical suppliers globally, including Zhuhai Aobokai Biomedical Technology Co., Ltd., and Molport .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume